![molecular formula C13H14N4O3S2 B2743762 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1209650-93-0](/img/structure/B2743762.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds usually involves complex chemical reactions. Unfortunately, specific synthesis methods for this compound were not found in the available resources.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. Isothiazolidin derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Isothiazolidin derivatives typically have unique properties that make them valuable for various applications.Scientific Research Applications
Anticancer Applications
The synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has been investigated for anticancer activities. A particular study demonstrated the potential of these compounds as anticancer agents, with some derivatives showing significant in vitro anticancer activity against hepatocellular carcinoma cell lines. The structure-activity relationships of these compounds suggest their promise as pharmacophores for anticancer drug development (Gomha et al., 2017).
Antibacterial and Antifungal Activities
Another area of research explores the synthesis of derivatives with varied N-substituents, showing antibacterial activities against resistant Gram-positive strains, such as MRSA and VRE, indicating their potential utility in addressing antibiotic resistance (Jang et al., 2004). Additionally, compounds synthesized from β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been found to exhibit significant antimicrobial activities, highlighting their potential as new antimicrobial agents (Babu et al., 2013).
Antihypertensive Activities
Research into the synthesis of thiosemicarbazides, triazoles, and Schiff bases has revealed compounds with antihypertensive α-blocking activity. This work presents a new avenue for developing antihypertensive medications based on these molecular frameworks (Abdel-Wahab et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
It is believed to interact with the active site of the kinase, potentially inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 can affect various biochemical pathways, primarily those involved in cell cycle regulation. This can lead to a halt in cell division and potentially induce cell death in rapidly dividing cells
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2. This could result in a decrease in cell proliferation and potentially induce apoptosis in certain cell types .
Safety and Hazards
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-9-12(21-16-15-9)13(18)14-10-4-2-5-11(8-10)17-6-3-7-22(17,19)20/h2,4-5,8H,3,6-7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUOFKAJDULNAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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